molecular formula C18H19N3O3 B2955977 4-benzyl-N-(3-methylpyridin-2-yl)-5-oxomorpholine-3-carboxamide CAS No. 1351581-33-3

4-benzyl-N-(3-methylpyridin-2-yl)-5-oxomorpholine-3-carboxamide

Cat. No. B2955977
CAS RN: 1351581-33-3
M. Wt: 325.368
InChI Key: BMLNQKOAHZXXRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves techniques like the Buchwald–Hartwig cross-coupling . This method allows for the construction of (hetero)aromatic amine frames, which are common in pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using spectroscopic techniques and density functional theory. These methods can provide detailed information about the compound’s structure and vibrational spectra.


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve arylation, a process where an aryl group is introduced into a molecule . The reaction mechanism and structure–activity relationships can be studied with DFT calculations .

Scientific Research Applications

Synthesis and Neuroleptic Activity

One study explored the synthesis and potential neuroleptic activity of benzamides and related compounds, focusing on their inhibitory effects on apomorphine-induced stereotyped behavior in rats. This research illustrates the methodological approach to designing compounds with enhanced activity by altering structural components, which could be relevant for understanding the applications of "4-benzyl-N-(3-methylpyridin-2-yl)-5-oxomorpholine-3-carboxamide" in neuroleptic drug development (Iwanami et al., 1981).

Antiallergic Activity

Another study discussed the synthesis of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines and their activity in animal models. This type of research showcases the potential for compounds with similar structures to be applied in the treatment of allergic reactions and the importance of substituents in enhancing activity (Nohara et al., 1985).

Antibacterial Study

Research on the synthesis, characterization, and antibacterial activity of related compounds emphasizes the application of structural modifications to enhance antibacterial properties. Such studies are crucial for developing new antibacterial agents and understanding the mechanisms of action (Adam et al., 2016).

Potential Antipsychotic Agents

A study on heterocyclic carboxamides as potential antipsychotic agents provides insight into the synthesis and evaluation of compounds for their activity against neurological disorders. This research highlights the importance of specific structural features in achieving desired biological activities (Norman et al., 1996).

Anti-cancer Activity

The design and synthesis of quinuclidinone derivatives as potential anti-cancer agents offer an example of how similar compounds could be applied in cancer research. This study demonstrates the application of specific structural modifications to target cancer cells effectively (Soni et al., 2015).

properties

IUPAC Name

4-benzyl-N-(3-methylpyridin-2-yl)-5-oxomorpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-13-6-5-9-19-17(13)20-18(23)15-11-24-12-16(22)21(15)10-14-7-3-2-4-8-14/h2-9,15H,10-12H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLNQKOAHZXXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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